N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-19-13-14-20(31-2)22-21(19)25-24(32-22)26(15-16-7-5-4-6-8-16)23(27)17-9-11-18(12-10-17)33(3,28)29/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRAIKYKHYFNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS Number: 942002-73-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 482.6 g/mol. Its structure features a benzothiazole moiety, which is often associated with various biological activities. The compound's structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition reduces the formation of prostaglandins from arachidonic acid, leading to decreased inflammation and pain relief .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound have shown promising antimicrobial activity . A study on thiazole derivatives highlighted their effectiveness against various pathogens, suggesting that modifications in the benzothiazole ring can enhance this activity .
Anticancer Potential
The compound's benzothiazole moiety is linked to enhanced anticancer properties. Studies have demonstrated that similar thiazole derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups at specific positions on the phenyl ring significantly influences biological activity. For instance, non-bulky substituents at the ortho position are preferred for enhanced potency against target cells .
Case Studies
- Antimalarial Activity : In a study focusing on antimalarial compounds, derivatives of benzothiazole were synthesized and tested against Plasmodium falciparum strains. The results indicated that modifications in the N-aryl amide group linked to the thiazole ring led to compounds with high antimalarial potency and low cytotoxicity .
- Leishmanicidal Activity : Another study evaluated thiazole derivatives for their leishmanicidal properties against Leishmania infantum. The findings showed significant reductions in parasite survival rates and highlighted ultrastructural changes in treated parasites, suggesting that this compound could be further explored for treating leishmaniasis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several analogs, differing in substituents and core heterocycles. Key comparisons include:
Key Observations :
- Core Heterocycle : The benzo[d]thiazole core in the target compound and contrasts with thiophene () or triazole (), altering electronic properties and binding affinities.
- Substituent Effects : Methoxy groups (electron-donating) in the target compound vs. chloro (electron-withdrawing) in may influence reactivity and bioavailability.
- Sulfonyl Groups : The methylsulfonyl group in the target compound differs from sulfamoyl () or aryl sulfonyl (), impacting polarity and metabolic stability.
Spectroscopic Comparisons
- NMR: Target Compound: Expected singlet for dimethoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and methylsulfonyl (δ ~3.3 ppm). : Morpholinomethyl groups show δ ~2.5–3.5 ppm (CH₂) and δ ~3.7 ppm (morpholine-OCH₂) . : Dichloro substituents deshield aromatic protons (δ ~7.5–8.5 ppm) compared to methoxy groups.
- IR :
Q & A
Basic: What are the key synthetic steps and optimization strategies for synthesizing N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide?
Methodological Answer:
Synthesis typically involves sequential benzoylation, sulfonylation, and coupling reactions. Key steps include:
- Benzoylation: Reacting 4-(methylsulfonyl)benzoyl chloride with N-benzyl-4,7-dimethoxybenzo[d]thiazol-2-amine under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or DMF .
- Coupling Optimization: Catalysts such as triethylamine or DMAP improve yields. Temperature control (0–25°C) minimizes side reactions .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Challenges: Competing nucleophilic sites on the thiazole ring may require protecting group strategies.
Basic: How is the compound characterized for purity and structural confirmation?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification:
- Kinase Inhibition Assays: Screen against panels of recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein stabilization upon ligand binding .
- Pathway Analysis: RNA sequencing or phosphoproteomics to identify downstream signaling effects (e.g., apoptosis markers like caspase-3) .
Key Controls: Include inactive structural analogs to distinguish specific vs. off-target effects.
Advanced: What computational methods predict the compound’s binding interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., hydrophobic pockets accommodating the benzamide moiety) .
- MD Simulations: GROMACS or AMBER simulate binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .
- QSAR Models: Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using MOE or RDKit descriptors .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Normalize data using IC50/EC50 values from standardized assays (e.g., MTT for cytotoxicity) .
- Experimental Reproducibility:
- Control solvent polarity (DMSO concentration ≤0.1%) to avoid aggregation artifacts.
- Validate cell line authenticity (STR profiling) and culture conditions .
- Statistical Tools: Apply ANOVA or Bayesian modeling to assess variability sources (e.g., batch effects) .
Advanced: What challenges arise in X-ray crystallography for structural analysis of this compound?
Methodological Answer:
- Crystal Growth: Optimize vapor diffusion with solvents like methanol/ethyl acetate. Additive screening (e.g., n-octyl β-D-glucoside) improves crystal size .
- Data Collection: High-resolution synchrotron radiation (λ = 0.9 Å) mitigates absorption errors from sulfur atoms .
- Refinement: SHELXL handles disorder in flexible groups (e.g., benzyl rings) via PART and SIMU instructions .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with:
- Varying Substituents: Replace methoxy with ethoxy or halogen groups to probe steric/electronic effects .
- Bioisosteres: Swap sulfonyl with sulfonamide to assess hydrogen-bonding impact .
- Assay Design: Test analogs in parallelized assays (e.g., 96-well plate cytotoxicity screens) with IC50 determination .
- Data Interpretation: Principal component analysis (PCA) correlates structural features (e.g., logP, polar surface area) with activity .
Basic: What stability and storage conditions are recommended for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
